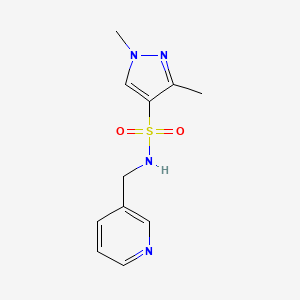
1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide, also known as JP-8-039, is a chemical compound that has been studied extensively for its potential use as a therapeutic agent. This compound belongs to the pyrazole sulfonamide class of compounds and has been shown to have a variety of biological effects.
Mécanisme D'action
1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide has been shown to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can reduce the acidity of the tumor microenvironment, making it less hospitable for cancer cell growth.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have anti-inflammatory effects. Studies have demonstrated that this compound can reduce the production of inflammatory cytokines in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it may not be effective in all types of cancer or inflammatory diseases.
Orientations Futures
Future research on 1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide could focus on its potential use in combination with other therapeutic agents, as well as its effects on other biological pathways. Additionally, further studies could investigate the potential side effects of this compound and its safety profile in humans.
Méthodes De Synthèse
1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide can be synthesized using a variety of methods, including the reaction of 3-pyridinemethanol with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, followed by sulfonation and subsequent conversion to the sulfonamide.
Applications De Recherche Scientifique
1,3-dimethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide has been studied for its potential use as a therapeutic agent in a variety of diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-9-11(8-15(2)14-9)18(16,17)13-7-10-4-3-5-12-6-10/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFNDJSEBBCRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5365734.png)
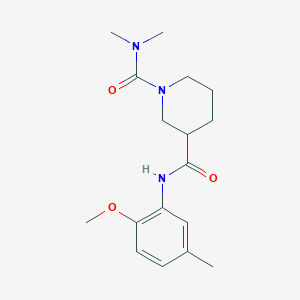
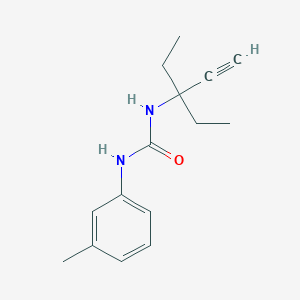
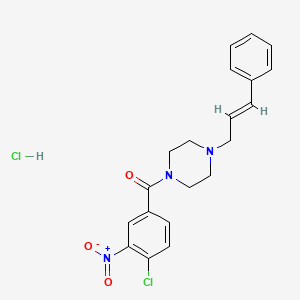
![(1R*,2R*,6S*,7S*)-4-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5365767.png)
![N-cyclopropyl-5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5365772.png)
![4-(2,3-dimethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5365776.png)
![{2-[4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]ethyl}amine hydrochloride](/img/structure/B5365784.png)
![N-(3-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenoxy}phenyl)acetamide](/img/structure/B5365796.png)
![2-isopropyl-N-[1-(methoxymethyl)cyclopentyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5365804.png)

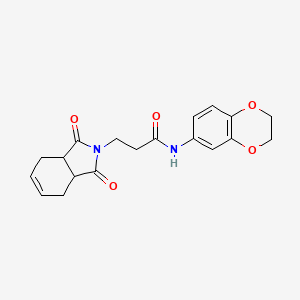
![1-{[3-hydroxy-2-oxo-1-(3-phenylpropyl)piperidin-3-yl]methyl}piperidine-4-carboxamide](/img/structure/B5365827.png)
![N-(1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)acetamide](/img/structure/B5365832.png)